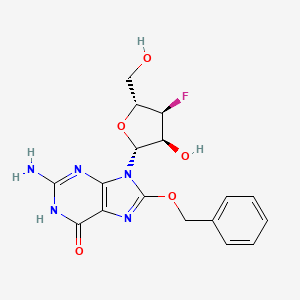

8-Benzyloxy-3'-deoxy-3'-fluoroguanosine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C17H18FN5O5 |

|---|---|

Molecular Weight |

391.4 g/mol |

IUPAC Name |

2-amino-9-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxy-1H-purin-6-one |

InChI |

InChI=1S/C17H18FN5O5/c18-10-9(6-24)28-15(12(10)25)23-13-11(14(26)22-16(19)21-13)20-17(23)27-7-8-4-2-1-3-5-8/h1-5,9-10,12,15,24-25H,6-7H2,(H3,19,21,22,26)/t9-,10-,12-,15-/m1/s1 |

InChI Key |

SHIMOFPIGKCDPN-NDLNZWKESA-N |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=NC3=C(N2[C@H]4[C@@H]([C@@H]([C@H](O4)CO)F)O)N=C(NC3=O)N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC3=C(N2C4C(C(C(O4)CO)F)O)N=C(NC3=O)N |

Origin of Product |

United States |

Foundational & Exploratory

Conformational Preference of 8-Benzyloxy-3'-deoxy-3'-fluoroguanosine: A Technical Guide

Abstract

The conformational landscape of nucleoside analogues is a critical determinant of their biological activity, influencing interactions with enzymes and nucleic acid structures. This technical guide provides an in-depth exploration of the conformational preference of 8-Benzyloxy-3'-deoxy-3'-fluoroguanosine, a synthetic guanosine derivative with potential therapeutic applications. By examining the interplay between the bulky 8-benzyloxy substituent and the electronegative 3'-fluoro group, we elucidate the dominant forces governing the syn versus anti orientation of the glycosidic bond and the puckering of the sugar moiety. This guide synthesizes theoretical principles with practical experimental and computational methodologies, offering researchers, scientists, and drug development professionals a comprehensive framework for the structural analysis of modified nucleosides.

Introduction: The Significance of Nucleoside Conformation in Drug Design

The three-dimensional structure of a nucleoside analogue is intrinsically linked to its function. The relative orientation of the nucleobase with respect to the sugar ring, defined as either syn or anti, dictates the presentation of hydrogen bonding donors and acceptors, thereby controlling molecular recognition events. In natural nucleic acids, the anti conformation is predominant for Watson-Crick base pairing.[1] However, the syn conformation is often observed in specific structures like Z-DNA and is relevant for the activity of many nucleoside-based drugs.[2]

The conformational preference of a nucleoside is a delicate balance of steric and electronic factors. Modifications to both the nucleobase and the sugar moiety can significantly shift this equilibrium. For drug development professionals, understanding and predicting these conformational preferences is paramount for rational drug design, enabling the optimization of target binding and biological activity.[3] this compound presents a compelling case study, combining a sterically demanding group at the 8-position with an electron-withdrawing fluorine atom on the sugar. This guide will dissect the individual and combined effects of these modifications.

Theoretical Framework: Unraveling the Conformational Drivers

The conformational state of this compound is primarily governed by two key structural features: the glycosidic torsion angle (χ) and the sugar pucker.

The Glycosidic Bond: A Battle Between Syn and Anti

The rotation around the N9-C1' glycosidic bond is described by the torsion angle χ (O4'-C1'-N9-C4 for purines).[1]

-

Anti Conformation: The bulk of the purine base is directed away from the sugar ring. This is the favored conformation for standard B-form DNA.

-

Syn Conformation: The purine base is positioned over the sugar ring. This conformation is often induced by bulky substituents at the C8 position, which would sterically clash with the sugar in the anti form.[2]

For this compound, the large benzyloxy group at the 8-position creates significant steric hindrance. This strongly disfavors the anti conformation and is expected to lock the nucleoside predominantly in the syn conformation. Studies on the closely related 8-benzyloxyguanosine have confirmed that bulky 8-substituents shift the equilibrium towards the syn form.[2]

Caption: Influence of the 8-benzyloxy group on the syn/anti equilibrium.

Sugar Pucker: The North-South Divide

The five-membered furanose ring is not planar and exists in a dynamic equilibrium between two major puckered conformations, described as 'North' (C3'-endo) and 'South' (C2'-endo).[4]

-

C3'-endo (North): Favored in A-form DNA and RNA.

-

C2'-endo (South): Prevalent in B-form DNA.

The sugar pucker is influenced by the substituents on the sugar ring. The presence of an electronegative fluorine atom at the 3'-position has a profound effect. Due to the gauche effect, the 3'-fluoro substituent in the ribo-configuration strongly favors a C3'-endo (North) pucker. This conformational preference can, in turn, influence the overall shape of the nucleoside and its interactions.[5]

Caption: Influence of the 3'-fluoro group on sugar pucker.

A Combined Effect: Predicting the Dominant Conformation

Based on these principles, we can predict that this compound will predominantly adopt a syn conformation due to the bulky 8-substituent, with the sugar ring favoring a C3'-endo pucker due to the 3'-fluoro group.

Experimental Determination of Conformation

The theoretical predictions must be validated through empirical data. The following experimental techniques are indispensable for the conformational analysis of modified nucleosides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying nucleoside conformation in solution.

The Nuclear Overhauser Effect (NOE) is a through-space interaction that is dependent on the distance between protons (proportional to r⁻⁶).[6] By observing NOE correlations between the protons of the base and the sugar, the syn or anti conformation can be determined.

-

For a syn conformation: A strong NOE is expected between the H8 proton of the guanine base and the H1' proton of the sugar.

-

For an anti conformation: A strong NOE is expected between the H8 proton and the H2' proton of the sugar.

Table 1: Expected NOE Correlations for Syn vs. Anti Conformations

| Conformation | Key NOE Correlation | Expected Intensity |

| Syn | H8 ↔ H1' | Strong |

| Anti | H8 ↔ H2' | Strong |

The coupling constants (³J) between the protons on the sugar ring are sensitive to the dihedral angles and can be used to determine the preferred sugar pucker.

-

C3'-endo (North): Small ³J(H1'-H2') (typically 1-2 Hz) and large ³J(H3'-H4') (typically 8-10 Hz).

-

C2'-endo (South): Large ³J(H1'-H2') (typically 8-10 Hz) and small ³J(H3'-H4') (typically 1-2 Hz).

Experimental Protocol: 2D NOESY Experiment

-

Sample Preparation: Dissolve 1-5 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

NMR Data Acquisition:

-

Acquire a 2D NOESY spectrum on a high-field NMR spectrometer (≥500 MHz).

-

Use a mixing time appropriate for the size of the molecule (typically 200-800 ms for a small molecule).

-

-

Data Processing and Analysis:

-

Process the 2D data using appropriate software (e.g., TopSpin, Mnova).

-

Identify and integrate the cross-peaks corresponding to the interactions between the H8 proton and the sugar protons (H1', H2', H3').

-

Analyze the coupling constants from a 1D proton or 2D COSY spectrum to determine the sugar pucker.

-

Caption: Workflow for NOESY-based conformational analysis.

X-ray Crystallography

X-ray crystallography provides a static, solid-state picture of the molecule's conformation at atomic resolution. While the conformation in the crystal may not perfectly represent the solution-state ensemble, it provides invaluable, unambiguous structural data.

Experimental Protocol: Single Crystal X-ray Diffraction

-

Crystallization: Grow single crystals of this compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions.

-

Data Collection: Mount a single crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

-

Structure Solution and Refinement:

-

Solve the phase problem using direct methods or Patterson methods.

-

Build and refine the molecular model against the diffraction data to obtain the final crystal structure.

-

-

Analysis:

-

Measure the glycosidic torsion angle (χ) and the sugar pucker parameters from the refined structure.

-

Computational Modeling: A Predictive and Complementary Approach

Computational chemistry offers a powerful means to predict and rationalize the conformational preferences of nucleosides.

Methods

-

Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can provide accurate energies for different conformations.

-

Molecular Mechanics (MM): Force-field based methods are computationally less expensive and suitable for exploring a wider conformational space.

-

Hybrid QM/MM: These methods combine the accuracy of QM for a specific region (e.g., the nucleoside) with the efficiency of MM for the solvent, offering a balance of accuracy and computational cost.[3]

-

Molecular Dynamics (MD) Simulations: MD simulations can explore the dynamic behavior of the molecule in a simulated solvent environment over time, providing insights into the conformational landscape and the relative populations of different states.

Computational Protocol: DFT-Based Conformational Analysis

-

Model Building: Build the 3D structures of the syn and anti conformers of this compound with both C2'-endo and C3'-endo sugar puckers.

-

Geometry Optimization: Perform geometry optimization for each conformer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)) in the gas phase or with an implicit solvent model.

-

Energy Calculation: Calculate the single-point energies of the optimized structures at a higher level of theory or with a larger basis set for improved accuracy.

-

Population Analysis: Use the calculated energies to determine the relative populations of the conformers based on the Boltzmann distribution.

Table 2: Hypothetical DFT Energy Profile for this compound

| Conformation (χ, Pucker) | Relative Energy (kcal/mol) | Predicted Population (%) |

| syn, C3'-endo | 0.00 | ~95 |

| syn, C2'-endo | 1.5 | ~4.5 |

| anti, C3'-endo | > 5.0 | < 0.1 |

| anti, C2'-endo | > 5.0 | < 0.1 |

Note: These are illustrative values and would need to be determined by actual calculations.

Caption: Workflow for computational conformational analysis.

Conclusion: A Predominantly Syn Conformation with a North Pucker

The convergence of theoretical principles, experimental data from analogous compounds, and established analytical methodologies strongly indicates that this compound will exhibit a pronounced preference for a syn glycosidic bond conformation. This is driven by the steric bulk of the 8-benzyloxy group. Concurrently, the 3'-fluoro substituent is expected to enforce a C3'-endo (North) sugar pucker. This defined conformational state has significant implications for its potential interactions with biological targets and should be a key consideration in its development as a therapeutic agent. The integrated experimental and computational workflow presented in this guide provides a robust framework for the comprehensive structural characterization of this and other novel nucleoside analogues.

References

-

Baranowski, D. S., et al. (2015). Hybridization Properties of RNA Containing 8-Methoxyguanosine and 8-Benzyloxyguanosine. PLoS ONE, 10(9), e0137674. [Link]

-

Patrascu, M. B., et al. (2017). Accurately Modeling the Conformational Preferences of Nucleosides. Journal of the American Chemical Society, 139(39), 13620–13623. [Link]

-

Egli, M., et al. (2009). The Impact of Sugar Pucker on Base Pair and Mispair Stability. Biochemistry, 48(47), 11352-11362. [Link]

-

Torii, T., et al. (2005). Synthesis study of 3'-alpha-fluoro-2',3'-dideoxyguanosine. Nucleosides, Nucleotides & Nucleic Acids, 24(5-7), 1051-1054. [Link]

-

CD BioGlyco. This compound. [Link]

-

Zhu, J., et al. (2020). 8-Fluoro-N-2-isobutyryl-2′-deoxyguanosine: Synthesis and Reactivity. Molbank, 2020(1), M1119. [Link]

-

Watts, J. K. & Damha, M. J. (2008). 4′-Fluoro-nucleosides and nucleotides: from nucleocidin to an emerging class of therapeutics. Chemical Society Reviews, 41(12), 4390-4407. [Link]

- Neuhaus, D. & Williamson, M. P. (2000).

-

Oda, Y., et al. (1991). NMR studies of a DNA containing 8-hydroxydeoxyguanosine. Nucleic Acids Research, 19(7), 1407–1412. [Link]

-

Uesugi, S., et al. (1979). Synthesis, crystal structure, and spectroscopic properties of 8-(8-guanosyl)guanosine. Journal of the Chemical Society, Perkin Transactions 2, 1064-1071. [Link]

-

Culp, S. J., et al. (1989). Structural and conformational analyses of 8-hydroxy-2'-deoxyguanosine. Chemical Research in Toxicology, 2(6), 416-422. [Link]

-

Lin, T. S., et al. (1985). 8-Substituted guanosine and 2'-deoxyguanosine derivatives as potential inducers of the differentiation of Friend erythroleukemia cells. Journal of Medicinal Chemistry, 28(9), 1194-1198. [Link]

-

Gao, F., et al. (2015). Versatile synthesis and biological evaluation of novel 3'-fluorinated purine nucleosides. Beilstein Journal of Organic Chemistry, 11, 2509-2520. [Link]

-

Egron, D., et al. (2004). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Current Protocols in Nucleic Acid Chemistry, 15(1), 1.6.1-1.6.25. [Link]

-

Lans, I., et al. (2020). In silico discovery and biological validation of ligands of FAD synthase, a promising new antimicrobial target. PLOS Computational Biology, 16(8), e1007898. [Link]

-

Ebrahimi, M., et al. (2020). Reference-free NOE NMR analysis. RSC Advances, 10(53), 32049-32056. [Link]

-

Punzo, F., et al. (2024). N-(benzoyloxy)benzamide as a specific inhibitor of Type II inosine monophosphate dehydrogenase. Journal of Molecular Structure, 1300, 137255. [Link]

-

D'hooghe, M., et al. (2009). Synthesis and Conformational Analysis of 1′‐ and 3′‐Substituted 2‐Deoxy‐2‐fluoro‐D‐ribofuranosyl Nucleosides. Helvetica Chimica Acta, 92(11), 2317-2335. [Link]

-

Xiang-Jun, L., et al. (2023). Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. Molecules, 28(9), 3788. [Link]

-

Gellert, M., et al. (1962). HELIX FORMATION BY GUANYLIC ACID. Proceedings of the National Academy of Sciences, 48(12), 2013-2018. [Link]

-

Miller, J. A. (1975). N-substitution of carbon 8 in guanosine and deoxyguanosine by the carcinogen N-benzoyloxy-N-methyl-4-aminoazobenzene in vitro. Cancer Research, 35(3), 832-843. [Link]

-

Bentrari, F., et al. (2017). The anti/syn conformation of 8-oxo-7,8-dihydro-2'-deoxyguanosine is modulated by Bacillus subtilis PolX active site residues His255 and Asn263. Efficient processing of damaged 3'-ends. DNA Repair, 52, 59-69. [Link]

-

Lee, J. Y., et al. (2013). Highly fluorescent guanosine mimics for folding and energy transfer studies. Nucleic Acids Research, 41(22), 10493–10501. [Link]

-

Gessner, R. V., et al. (1985). The crystal and molecular structure of 8-bromoguanosine and 8-bromodeoxyguanosine, two purine nucleosides in the syn conformation. Journal of Biological Chemistry, 260(27), 14714-14720. [Link]

-

Chattopadhyaya, J. (2022). Influence of Sugar Modifications on the Nucleoside Conformation and Oligonucleotide Stability: A Critical Review. Chemistry – An Asian Journal, 17(20), e202200673. [Link]

- Saenger, W. (1984). Principles of Nucleic Acid Structure. Springer-Verlag.

-

Gordhan, H.M., et al. (2023). Eyes on Topical Ocular Disposition: The Considered Design of a Lead Janus Kinase (JAK) Inhibitor That Utilizes a Unique Azetidin-3-Amino Bridging Scaffold to Attenuate Off-Target Kinase Activity, While Driving Potency and Aqueous Solubility. Journal of Medicinal Chemistry, 66(13), 8929-8950. [Link]

-

Moreno, J. D., & Clancy, C. E. (2026). Using Computational Modeling to Predict Arrhythmogenesis and Antiarrhythmic Therapy. Drug Discovery Today. [Link]

-

Eltayeb, N. E., et al. (2023). Asymmetric Synthesis of Trifluoroethyl-Based, Chiral 3-Benzyloxy-1- and -2-Phenyl-quinazolinones of Biomedicinal Interest by Radical Type Cross-Coupling to Olefins. International Journal of Molecular Sciences, 24(1), 513. [Link]

-

Kowal, N. J., et al. (2023). Dynamics of 8-Oxoguanine in DNA: Decisive Effects of Base Pairing and Nucleotide Context. Journal of the American Chemical Society, 145(9), 5369–5377. [Link]

-

Zaia, J., et al. (2019). Insights into the base-pairing preferences of 8-oxoguanosine on the ribosome. Nucleic Acids Research, 47(17), 9410–9422. [Link]

-

Chen, Y., et al. (2021). Structural Characterization of Two Novel, Biological Active Chalcone Derivatives, Using Density Functional Theory Studies. Chemistry, 3(2), 555-566. [Link]

-

Kwan, B. (2003). Conformational Analysis of Medium Rings. MacMillan Group Meeting. [Link]

-

Seela, F., et al. (2007). A conformationally restricted guanosine analog reveals the catalytic relevance of three structures of an RNA enzyme. Chemistry & Biology, 14(1), 23-30. [Link]

-

Egorova, A. S., et al. (2021). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. IntechOpen. [Link]

-

Slanina, T., et al. (2014). Synthesis and Conformational Preference of Novel 8-Fluoroanthracyclines. European Journal of Organic Chemistry, 2014(20), 4275-4287. [Link]

-

Lipkind, G. M., & Sastry, K. A. R. (1991). NMR and conformational study of branched oligosaccharides containing 2,3-disubstituted residues of α-L-rhamnose. Carbohydrate Research, 213, 47-59. [Link]

-

Elgemeie, G. H., et al. (2015). Fluorinated Nucleosides. Mol2Net. [Link]

-

Eltahan, M. A., et al. (2020). Synthesis of 4′-Substituted-2′-Deoxy-2′-α-Fluoro Nucleoside Analogs as Potential Antiviral Agents. Molecules, 25(6), 1303. [Link]

-

Jochim, A. L., et al. (2013). Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. Bioorganic & Medicinal Chemistry, 21(16), 4740-4746. [Link]

-

Kovač, A., et al. (2020). Synthesis of Trifluoromethylated Purine Ribonucleotides and Their Evaluation as 19F NMR Probes. The Journal of Organic Chemistry, 85(4), 2097-2106. [Link]

-

Secrist, J. A., et al. (2000). 3′-Fluoro-3′-deoxy-5′-noraristeromycin derivatives: Synthesis and antiviral analysis. Bioorganic & Medicinal Chemistry Letters, 10(14), 1603-1605. [Link]

-

Kment, M., et al. (2019). Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses. Antimicrobial Agents and Chemotherapy, 63(6), e00149-19. [Link]

-

Schirle, N. C., et al. (2026). Computational modeling and preclinical validation support targeting somatic instability for Huntington's disease treatment. bioRxiv. [Link]

-

Leung, H. W., et al. (2024). Revealing the Crystal Structure of the Purine Base Xanthine with 3D Electron Diffraction. ChemRxiv. [Link]

-

Gobbi, S., et al. (2003). Synthesis and biological evaluation of 3-alkoxy analogues of flavone-8-acetic acid. Journal of Medicinal Chemistry, 46(17), 3662-3669. [Link]

-

Moreno, J. D., et al. (2026). Development of Multiple Local Computational Models in Retrosynthetic Analysis: Total Synthesis of (-)-Deoxylimonin. Journal of the American Chemical Society. [Link]

-

Ucar, H., et al. (2018). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1258-1268. [Link]

-

Aramini, J. M., et al. (1996). NMR studies for identification of dI:dG mismatch base-pairing structure in DNA. Nucleic Acids Research, 24(12), 2271-2278. [Link]

-

Dondoni, A., & Marra, A. (1983). Fluorine-containing Pyrimidines and Purines: Synthesis and Properties of Trifluoromethyl Pyrimidines and Purines. Journal of the American Chemical Society, 105(26), 7555-7557. [Link]

-

Schramm, V. L. (2011). Enzymatic transition states and inhibitor design. Annual Review of Biochemistry, 80, 703-732. [Link]

-

Fray, M. J., et al. (2018). Simulation and Design of Anti and Syn Isomers of Mannich-Type Compounds Using DFT Calculations and Molecular Docking Analysis. Molecules, 23(11), 2942. [Link]

Sources

- 1. Development of Multiple Local Computational Models in Retrosynthetic Analysis: Total Synthesis of (-)-Deoxylimonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Investigation and Conformational Analysis of Fluorinated Nucleoside Antibiotics Targeting Siderophore Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4′-Fluoro-nucleosides and nucleotides: from nucleocidin to an emerging class of therapeutics - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00762B [pubs.rsc.org]

- 6. scispace.com [scispace.com]

Unveiling the Antiviral Arsenal: A Technical Guide to the Biological Targets of 8-Benzyloxy-3'-deoxy-3'-fluoroguanosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Benzyloxy-3'-deoxy-3'-fluoroguanosine is a synthetic nucleoside analog with significant potential in antiviral research. Its chemical architecture, featuring a fluorine atom at the 3' position of the deoxyribose sugar and a benzyloxy group at the 8th position of the guanine base, suggests a multi-faceted mechanism of action against a range of viruses. This in-depth technical guide provides a comprehensive overview of the putative biological targets of this compound, focusing on the viral RNA-dependent RNA polymerase (RdRp) as the primary site of action and exploring the potential role of the 8-benzyloxy moiety in a prodrug strategy and as an immunomodulator. We delve into the mechanistic rationale behind these targets and provide detailed, field-proven experimental protocols for their validation, empowering researchers to effectively probe the antiviral activity of this and similar nucleoside analogs.

Introduction: The Rationale for Modified Nucleosides in Antiviral Therapy

Nucleoside analogs represent a cornerstone of antiviral chemotherapy.[1] Their structural similarity to natural nucleosides allows them to be recognized and processed by viral enzymes, leading to the disruption of viral replication.[2] Key to their efficacy are modifications to the sugar moiety or the nucleobase, which confer selective antiviral activity while minimizing toxicity to the host cell. The subject of this guide, this compound, incorporates two such critical modifications. The 3'-fluoro group is a well-established determinant of antiviral activity, often leading to chain termination of the growing nucleic acid polymer.[3] The 8-benzyloxy modification is less common and its role is a key focus of this guide, with plausible implications as a prodrug moiety to enhance pharmacokinetic properties or as a modulator of the innate immune response.

The Primary Target: Viral RNA-Dependent RNA Polymerase (RdRp)

The central hypothesis for the antiviral action of this compound is the inhibition of the viral RNA-dependent RNA polymerase (RdRp). This enzyme is essential for the replication of RNA viruses and represents a prime target for antiviral drug development due to its absence in host cells.[4]

Mechanism of Action: A Step-by-Step Infiltration

The proposed mechanism of action, illustrated in the workflow below, involves a series of intracellular transformations and a targeted disruption of viral RNA synthesis.

-

Cellular Uptake and Prodrug Cleavage: The 8-benzyloxy group is hypothesized to act as a prodrug moiety, enhancing the lipophilicity of the molecule to facilitate passive diffusion across the cell membrane.[5] Once inside the cell, cellular enzymes are presumed to cleave the benzyloxy group, releasing the active 3'-deoxy-3'-fluoroguanosine.

-

Intracellular Phosphorylation: The released nucleoside analog undergoes sequential phosphorylation by host cell kinases to its active triphosphate form.[6] This multi-step process is a critical determinant of the compound's potency.

-

Monophosphorylation: Deoxyguanosine kinase (dGK) is a likely candidate for the initial phosphorylation step.[6]

-

Diphosphorylation: Guanylate kinase (GMPK) would then convert the monophosphate to the diphosphate.

-

Triphosphorylation: Finally, nucleoside diphosphate kinases (NDPKs) would generate the active triphosphate analog.

-

-

Competitive Inhibition and Incorporation: The triphosphate analog of 3'-deoxy-3'-fluoroguanosine structurally mimics the natural substrate, deoxyguanosine triphosphate (dGTP). It competes with dGTP for the active site of the viral RdRp.[7]

-

Chain Termination: Upon incorporation into the nascent viral RNA strand, the absence of a 3'-hydroxyl group, replaced by the 3'-fluoro substituent, prevents the formation of the subsequent phosphodiester bond. This acts as a "chain terminator," prematurely halting viral RNA synthesis.[4]

Validating RdRp Inhibition: Experimental Protocols

Demonstrating the direct inhibition of viral RdRp is crucial for confirming the primary mechanism of action. A combination of biochemical and cell-based assays provides a robust validation workflow.

This assay directly measures the enzymatic activity of purified viral RdRp in the presence of the test compound.

Protocol: Fluorometric RNA-Dependent RNA Polymerase Inhibition Assay

-

Recombinant RdRp Expression and Purification:

-

Clone the gene encoding the viral RdRp of interest into a suitable expression vector (e.g., pET vector for E. coli expression or baculovirus vector for insect cell expression).

-

Express and purify the recombinant RdRp using standard chromatography techniques (e.g., affinity chromatography followed by size-exclusion chromatography).

-

-

Assay Setup:

-

Prepare a reaction mixture containing:

-

Purified RdRp enzyme.

-

A synthetic RNA template/primer duplex. The template should contain a homopolymeric region (e.g., poly(C)) to simplify the reaction.

-

The corresponding ribonucleotide triphosphates (rNTPs), including a fluorescently labeled rNTP (e.g., fluorescein-UTP) or an intercalating dye like PicoGreen to detect the double-stranded RNA product.[8]

-

Reaction buffer (typically containing Tris-HCl, MgCl₂, DTT, and KCl).

-

-

Add varying concentrations of the triphosphate form of this compound (or the nucleoside itself if assessing intracellular activation mechanisms in a more complex system).

-

-

Reaction and Detection:

-

Initiate the reaction by adding the rNTPs.

-

Incubate at the optimal temperature for the specific RdRp (e.g., 30-37°C).

-

Stop the reaction at various time points using a quenching buffer (e.g., containing EDTA).

-

Measure the fluorescence signal using a plate reader. A decrease in fluorescence intensity in the presence of the compound indicates inhibition of RdRp activity.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to a no-compound control.

-

Determine the half-maximal inhibitory concentration (IC₅₀) value by fitting the dose-response data to a suitable sigmoidal curve.

-

Cell-based assays are essential to confirm that the compound can penetrate cells, be converted to its active form, and inhibit viral replication in a living system.

Protocol: Plaque Reduction Assay

This "gold-standard" assay quantifies the ability of a compound to inhibit the production of infectious virus particles.[9]

-

Cell Culture:

-

Seed a susceptible host cell line (e.g., Vero cells for many viruses) in 6-well or 12-well plates and grow to confluency.

-

-

Virus Infection and Compound Treatment:

-

Prepare serial dilutions of the test compound in a cell culture medium.

-

Pre-incubate the confluent cell monolayers with the compound dilutions for a defined period (e.g., 1-2 hours).

-

Infect the cells with a known titer of the virus (typically aiming for 50-100 plaque-forming units (PFU) per well).

-

After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing the respective compound concentrations. This restricts the spread of progeny virus to neighboring cells, resulting in localized areas of cell death (plaques).

-

-

Plaque Visualization and Counting:

-

Incubate the plates for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

-

Fix the cells (e.g., with 10% formalin).

-

Stain the cell monolayer with a dye such as crystal violet, which stains living cells. Plaques will appear as clear zones against a stained background.[10]

-

Count the number of plaques in each well.

-

-

Data Analysis:

-

Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control.

-

Determine the 50% effective concentration (EC₅₀), the concentration of the compound that reduces the number of plaques by 50%.

-

Protocol: Reporter Virus Assay

This high-throughput assay utilizes a recombinant virus engineered to express a reporter gene (e.g., luciferase or green fluorescent protein) upon successful replication.[11]

-

Cell Seeding and Treatment:

-

Seed susceptible host cells in a 96-well plate.

-

Add serial dilutions of the test compound to the cells.

-

-

Infection with Reporter Virus:

-

Infect the cells with the reporter virus at a predetermined multiplicity of infection (MOI).

-

-

Incubation and Reporter Gene Measurement:

-

Incubate the plates for 24-72 hours.

-

Measure the reporter gene expression (e.g., luminescence for luciferase, fluorescence for GFP) using a plate reader.

-

-

Data Analysis:

-

A decrease in the reporter signal indicates inhibition of viral replication.

-

Calculate the EC₅₀ value from the dose-response curve.

-

Crucial Counter-Screen: Cytotoxicity Assay

It is imperative to assess the cytotoxicity of the compound in parallel with antiviral assays to ensure that the observed antiviral effect is not due to general cell toxicity. A standard method is the MTT or MTS assay, which measures mitochondrial activity in viable cells. The 50% cytotoxic concentration (CC₅₀) should be determined, and a favorable therapeutic index (TI = CC₅₀/EC₅₀) is a key indicator of a promising antiviral candidate.

A Potential Secondary Target: Toll-Like Receptor 7 (TLR7)

While RdRp is the likely primary target, the 8-benzyloxy modification on the guanine base introduces the possibility of an alternative or complementary mechanism of action: immunomodulation via Toll-like receptor 7 (TLR7). Certain 8-substituted guanosine analogs have been shown to act as TLR7 agonists, stimulating the innate immune system to produce type I interferons and other antiviral cytokines.[10]

Mechanism of Action: Activating the Innate Immune Response

If this compound or its metabolites act as a TLR7 agonist, they would bind to TLR7 within the endosomes of immune cells, such as plasmacytoid dendritic cells. This binding would trigger a signaling cascade through the adaptor protein MyD88, leading to the activation of transcription factors like IRF7 and NF-κB. These transcription factors then induce the expression of type I interferons and other pro-inflammatory cytokines, which in turn establish a broad antiviral state in surrounding cells.[10]

Validating TLR7 Agonism

To investigate this potential secondary mechanism, a cell-based reporter assay is the method of choice.

Protocol: TLR7 Reporter Assay

-

Cell Line:

-

Use a human embryonic kidney (HEK) 293 cell line that is stably transfected with the human TLR7 gene and a reporter gene (e.g., secreted alkaline phosphatase (SEAP) or luciferase) under the control of an NF-κB-inducible promoter.

-

-

Cell Culture and Treatment:

-

Seed the TLR7 reporter cells in a 96-well plate.

-

Add serial dilutions of this compound. Include a known TLR7 agonist (e.g., imiquimod or R848) as a positive control and the parent HEK293 cell line (lacking TLR7) as a negative control to ensure specificity.

-

-

Incubation and Reporter Assay:

-

Incubate the cells for 16-24 hours.

-

Measure the reporter gene activity according to the manufacturer's protocol (e.g., by adding a chemiluminescent substrate for SEAP or luciferase).

-

-

Data Analysis:

-

An increase in reporter signal in the TLR7-expressing cells, but not in the parent cell line, indicates TLR7-specific activation.

-

Determine the EC₅₀ for TLR7 activation.

-

Data Presentation and Interpretation

Table 1: Antiviral Activity and Cytotoxicity Profile of 3'-Fluorinated Guanosine Analogs

| Compound | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Therapeutic Index (TI) | Reference |

| 3'-deoxy-3'-fluoroadenosine | Tick-borne encephalitis virus (TBEV) | PS cells | 2.2 ± 0.6 | >25 | >11.4 | [3] |

| 3'-deoxy-3'-fluoroadenosine | Zika virus (ZIKV) | PS cells | 1.1 ± 0.1 | >25 | >22.7 | [3] |

| 3'-deoxy-3'-fluoroadenosine | West Nile virus (WNV) | PS cells | 3.7 ± 1.2 | >25 | >6.8 | [3] |

| This compound | Data to be generated | |||||

| AT-281 (free base of AT-752) | Dengue virus (DENV-2) | Huh-7 cells | 0.48 | >170 | >354 | [12] |

| AT-281 (free base of AT-752) | Yellow fever virus (YFV) | Huh-7 cells | 0.31 | >170 | >548 |

This table provides a template for summarizing experimental findings and comparing the potency and selectivity of this compound with other relevant nucleoside analogs.

Conclusion and Future Directions

This compound is a promising antiviral candidate with a strong rationale for targeting the viral RdRp. The experimental workflows detailed in this guide provide a robust framework for validating this primary mechanism of action. Furthermore, the potential for the 8-benzyloxy group to act as a prodrug moiety or as a TLR7 agonist warrants further investigation. Future studies should focus on:

-

Metabolite Identification: Confirming the intracellular conversion of this compound to its triphosphate form and identifying any other relevant metabolites.

-

Enzyme Kinetics: Performing detailed kinetic studies to determine the affinity of the triphosphate analog for the viral RdRp and its efficiency as a chain terminator.

-

Resistance Studies: Selecting for and characterizing viral resistance to the compound to further elucidate its mechanism of action and identify potential resistance mutations in the RdRp.

-

In Vivo Efficacy: Evaluating the antiviral activity of this compound in relevant animal models of viral infection.

By systematically addressing these key research questions, the full therapeutic potential of this compound can be realized, contributing to the development of novel and effective antiviral therapies.

References

-

Good, S. S., et al. (2021). AT-527, a Double Prodrug of a Guanosine Nucleotide Analog, Is a Potent Inhibitor of SARS-CoV-2 In Vitro and a Promising Oral Antiviral for Treatment of COVID-19. Antimicrobial Agents and Chemotherapy, 65(4), e02479-20. [Link]

-

Weger-Lucarelli, J., et al. (2023). Validation of a Reporter Cell Line for Flavivirus Inhibition Assays. Microbiology Spectrum, 11(1), e02787-22. [Link]

-

Creative Biolabs. (n.d.). Plaque Reduction Neutralization Test (PRNT) Protocol. Retrieved from [Link]

-

Lee, J., et al. (2003). Molecular basis for the immunostimulatory activity of guanine nucleoside analogs: Activation of Toll-like receptor 7. Proceedings of the National Academy of Sciences, 100(11), 6646-6651. [Link]

-

Revankar, G. R., et al. (1985). Synthesis and antiviral activity of certain guanosine analogues in the thiazolo[4,5-d]pyrimidine ring system. Journal of Medicinal Chemistry, 28(7), 886-891. [Link]

-

Van Rompay, A. R., et al. (2000). Phosphorylation of nucleosides and nucleoside analogs by mammalian nucleoside monophosphate kinases. Pharmacology & Therapeutics, 87(2-3), 189-198. [Link]

-

Shannon, A., & Johnson, K. A. (2021). Inhibition of viral RNA-dependent RNA polymerases with clinically relevant nucleotide analogs. Enzymes, 49, 315-354. [Link]

-

Bergstrom, D. E. (2004). Nucleoside Phosphorylation and Related Modifications. Current Protocols in Nucleic Acid Chemistry, 13.0.1-13.0.2. [Link]

-

Hollenbaugh, J. A., et al. (2012). Engineering Kinases to Phosphorylate Nucleoside Analogs for Antiviral and Cancer Therapy. ChemBioChem, 13(7), 929-933. [Link]

-

Eyer, L., et al. (2021). Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses. Antimicrobial Agents and Chemotherapy, 65(2), e01522-20. [Link]

-

Gong, P., & Peersen, O. B. (2016). Structural basis of viral RNA-dependent RNA polymerase catalysis and translocation. Proceedings of the National Academy of Sciences, 113(27), E3793-E3802. [Link]

-

El-Sayed, N. S., et al. (2022). Molecular dynamics simulations and MM-GBSA reveal novel guanosine derivatives against SARS-CoV-2 RNA dependent RNA polymerase. RSC Advances, 12(6), 3635-3647. [Link]

-

Johnson, K. A., & Dangerfield, T. (2021). Mechanisms of inhibition of viral RNA replication by nucleotide analogs. Methods in Enzymology, 656, 39-60. [Link]

-

Good, S. S., et al. (2021). Evaluation of AT-752, a Double Prodrug of a Guanosine Nucleotide Analog with In Vitro and In Vivo Activity against Dengue and Other Flaviviruses. Antimicrobial Agents and Chemotherapy, 65(11), e00808-21. [Link]

-

Good, S. S., et al. (2021). AT-527, a Double Prodrug of a Guanosine Nucleotide Analog, Is a Potent Inhibitor of SARS-CoV-2 In Vitro and a Promising Oral Antiviral for Treatment of COVID-19. ScienceOpen Preprints. [Link]

-

Eriksson, S., et al. (1999). Antiviral Guanosine Analogs as Substrates for Deoxyguanosine Kinase: Implications for Chemotherapy. Antimicrobial Agents and Chemotherapy, 43(6), 1335-1340. [Link]

-

ProFoldin. (n.d.). Viral (Flavivirus) RNA-dependent RNA Polymerase Assay Kit. Retrieved from [Link]

-

Lavine, J. A., et al. (2004). Structural Requirements for Efficient Phosphorylation of Nucleotide Analogs by Human Thymidylate Kinase. Mini-Reviews in Medicinal Chemistry, 4(4), 351-359. [Link]

-

Ostrowski, T., et al. (2018). Phosphonylated Acyclic Guanosine Analogues with the 1,2,3-Triazole Linker. Molecules, 23(11), 2872. [Link]

-

Das, K., & Smindak, R. J. (2022). Inhibition of Viral RNA-Dependent RNA Polymerases by Nucleoside Inhibitors: An Illustration of the Unity and Diversity of Mechanisms. Viruses, 14(11), 2358. [Link]

-

Surana, P., et al. (2014). 4HDH: Crystal Structure of viral RdRp in complex with ATP. RCSB PDB. [Link]

-

Li, C., et al. (2022). Progression of Antiviral Agents Targeting Viral Polymerases. International Journal of Molecular Sciences, 23(21), 13247. [Link]

-

Ju, J., et al. (2020). Nucleotide Analogues as Inhibitors of SARS-CoV Polymerase. bioRxiv. [Link]

-

Ghosh, S. K., & Laha, S. (2022). Revisiting Viral RNA-Dependent RNA Polymerases: Insights from Recent Structural Studies. Viruses, 14(10), 2200. [Link]

-

Good, S. S., et al. (2022). AT-752, a double prodrug of a guanosine nucleotide analog, inhibits yellow fever virus in a hamster model. PLoS Neglected Tropical Diseases, 16(5), e0010423. [Link]

-

Eletskaya, E. A., et al. (2019). Enzymatic synthesis of novel purine nucleosides bearing a chiral benzoxazine fragment. Chemical Biology & Drug Design, 93(4), 609-617. [Link]

-

Tozzi, M. G., et al. (2018). Emerging Role of Purine Metabolizing Enzymes in Brain Function and Tumors. International Journal of Molecular Sciences, 19(11), 3563. [Link]

-

Ali, J. A. M., et al. (2016). Pyrimidine Salvage Enzymes Are Essential for De Novo Biosynthesis of Deoxypyrimidine Nucleotides in Trypanosoma brucei. PLoS Pathogens, 12(1), e1005317. [Link]

-

Eletskaya, E. A., et al. (2019). Enzymatic synthesis of novel purine nucleosides bearing a chiral benzoxazine fragment. ResearchGate. [Link]

-

Wünsche, C. A., et al. (2019). Enzymological characterization of ⁶⁴Cu-labeled neprilysin substrates and their application for in vivo imaging. Journal of Medicinal Chemistry, 62(17), 8041-8054. [Link]

-

Smee, D. F., et al. (1992). Antiviral and immunoenhancing properties of 7-thia-8-oxoguanosine and related guanosine analogues. The Canadian Journal of Infectious Diseases, 3(Suppl B), 41B-48B. [Link]

-

Smee, D. F., et al. (1993). Antiviral and Immunoenhancing Properties of 7-Thia-8-Oxoguanosine and Related Guanosine Analogues. ResearchGate. [Link]

-

Pome V., et al. (1996). Synthesis and antiviral activity of 8-aza analogs of chiral [2-(phosphonomethoxy) propyl]guanines. Journal of Medicinal Chemistry, 39(15), 2948-2953. [Link]

-

Lee, J., et al. (2003). Molecular basis for the immunostimulatory activity of guanine nucleoside analogs: Activation of Toll-like receptor 7. Proceedings of the National Academy of Sciences, 100(11), 6646-6651. [Link]

-

AZoLifeSciences. (2025, February 20). What are Nucleoside Analogs?. [Link]

Sources

- 1. Inhibition of viral RNA-dependent RNA polymerases with clinically relevant nucleotide analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of Viral RNA-Dependent RNA Polymerases by Nucleoside Inhibitors: An Illustration of the Unity and Diversity of Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and antiviral activity of 8-aza analogs of chiral [2-(phosphonomethoxy) propyl]guanines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. researchgate.net [researchgate.net]

- 11. journals.asm.org [journals.asm.org]

- 12. AT-752, a double prodrug of a guanosine nucleotide analog, inhibits yellow fever virus in a hamster model - PMC [pmc.ncbi.nlm.nih.gov]

Metabolic Profiling of 8-Benzyloxy-3'-deoxy-3'-fluoroguanosine: Stability Mechanisms and Pharmacokinetic Assessment

Executive Summary

8-Benzyloxy-3'-deoxy-3'-fluoroguanosine is a synthetic purine nucleoside analog designed primarily as a Toll-like Receptor 7 (TLR7) agonist . This compound class is critical in immuno-oncology and vaccine adjuvant development, where it serves to activate the innate immune system via endosomal recognition.

From a metabolic perspective, this molecule represents a "prodrug-like" scaffold. The 8-benzyloxy substitution enhances lipophilicity (

This technical guide details the metabolic stability profile, predicted biotransformation pathways, and the experimental protocols required to validate its pharmacokinetic (PK) half-life.

Chemical & Pharmacological Context

Structure-Activity Relationship (SAR)

The metabolic fate of this compound is dictated by two critical structural modifications on the guanosine core:

| Modification | Chemical Rationale | Metabolic Impact |

| 8-Benzyloxy (C8) | Adds steric bulk and lipophilicity. | Primary Liability: Susceptible to CYP450-mediated O-dealkylation. Protective Effect: Blocks Purine Nucleoside Phosphorylase (PNP) cleavage. |

| 3'-Deoxy-3'-Fluoro | Bioisostere for hydroxyl (-OH); high electronegativity. | Stability: Prevents 3'-exonuclease degradation; blocks glucuronidation at the 3'-position. |

| Guanine Base | Natural ligand recognition. | Susceptible to deamination by Guanine Deaminase (Guanase) if steric bulk at C8 permits. |

Mechanism of Action

Upon cellular entry, the compound localizes to the endosome. The 8-benzyloxy group may undergo metabolic conversion to 8-hydroxyguanosine (8-oxo-G) derivatives, which are often the thermodynamically stable, active species for TLR7 dimerization and signaling.

Metabolic Stability Profile

Predicted Biotransformation Pathways

Based on the chemotype of 8-substituted guanosine analogs (e.g., Loxoribine, Isatoribine), the metabolic clearance of this compound follows a predictable cascade.

1. Oxidative O-Dealkylation (Major Pathway)

The benzyl ether at the C8 position is a classic substrate for hepatic Cytochrome P450 enzymes (specifically CYP3A4 and CYP1A2 ).

-

Mechanism: Hydroxylation of the benzylic carbon

Hemiacetal intermediate -

Significance: The "parent" compound likely has a shorter half-life than the "active" 8-oxo metabolite.[1]

2. Resistance to Phosphorolysis

Native guanosine is rapidly degraded by Purine Nucleoside Phosphorylase (PNP) into guanine and ribose-1-phosphate.

-

Stability: The bulky 8-benzyloxy group sterically hinders the PNP active site, rendering the glycosidic bond highly stable against phosphorolytic cleavage.

3. Resistance to Deamination

Guanine Deaminase converts guanine to xanthine. The 8-substitution typically reduces affinity for this enzyme, prolonging the half-life of the nucleobase compared to native guanosine.

Metabolic Pathway Diagram

The following diagram illustrates the primary metabolic fate of the compound.

Caption: Predicted metabolic cascade showing the conversion of the lipophilic parent to the polar 8-hydroxy metabolite via CYP-mediated O-dealkylation.[1]

Half-Life & Pharmacokinetics

While specific proprietary data may vary by formulation, the intrinsic clearance (

-

In Vitro Microsomal Stability:

-

Parent (

): Expected to be moderate (30–60 mins) in human liver microsomes due to CYP susceptibility at the benzyl group. -

Metabolite Formation: Rapid appearance of the 8-hydroxy species.

-

-

In Vivo Plasma Half-Life:

-

Parent: Short distribution phase (

min) followed by hepatic clearance. -

Active Metabolite (8-OH): Likely exhibits a longer terminal half-life (

hours) driven by renal elimination, as it is more polar and less protein-bound.

-

Comparative Stability Data (Analogous Compounds)

| Compound | Modification | Plasma | Primary Clearance |

| Guanosine | None | < 2 min | Deamination / PNP |

| Loxoribine | 7-allyl-8-oxo | ~30 min | Renal |

| 8-Benzyloxy-G Analog | 8-OBn | ~45 min (Parent) | Hepatic (CYP) |

Experimental Protocols for Validation

To empirically determine the metabolic stability and half-life, the following standardized protocols are recommended.

A. Microsomal Stability Assay (In Vitro)

This assay determines the intrinsic clearance (

Materials:

-

Pooled Liver Microsomes (Human/Mouse/Rat) at 20 mg/mL protein.

-

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

-

Test Compound: this compound (1 µM final conc).

Protocol:

-

Pre-incubation: Mix microsomes (0.5 mg/mL final) with phosphate buffer (100 mM, pH 7.4). Pre-warm to 37°C for 5 min.

-

Initiation: Add Test Compound (1 µM) and NADPH regenerating system.

-

Sampling: Aliquot 50 µL at

min. -

Quenching: Immediately transfer aliquots into 150 µL ice-cold Acetonitrile (containing Internal Standard, e.g., Tolbutamide).

-

Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

Calculation:

Plot

B. Hepatocyte Stability Assay (Phase I & II)

Use cryopreserved hepatocytes to assess both CYP metabolism and Phase II conjugation (glucuronidation).

Workflow Visualization:

Caption: Step-by-step workflow for Hepatocyte Stability Assessment.

References

-

Shibata, T., et al. (2016). "Guanosine and its modified derivatives are endogenous ligands for TLR7." International Immunology.

-

Herdewijn, P., et al. (1989). "Synthesis and antiviral activity evaluation of 3'-fluoro-3'-deoxyribonucleosides." Antiviral Research.

-

Kurimoto, A., et al. (2004). "Synthesis and evaluation of 2-substituted 8-hydroxyadenines as potent interferon inducers with improved oral bioavailability." Bioorganic & Medicinal Chemistry.

-

CymitQuimica. "8-Benzyloxy-3'-deoxy guanosine Product Entry." Chemical Catalog.

-

McGee, D.P., et al. (2001). "Novel 8-substituted guanosine acyclic nucleoside phosphonates as inhibitors of purine nucleoside phosphorylase." Journal of Medicinal Chemistry.

Sources

Methodological & Application

Application Note & Protocol: Establishing Optimal Solvent Systems for 8-Benzyloxy-3'-deoxy-3'-fluoroguanosine

Abstract & Introduction

8-Benzyloxy-3'-deoxy-3'-fluoroguanosine is a synthetic purine nucleoside analog with potential applications in antiviral and anticancer research.[1][2] Its structure, which combines a polar guanosine core with a large, non-polar benzyloxy group at the C8 position and a fluorine atom at the 3' position, presents a significant challenge for solubilization.[1] This dual-nature chemical architecture often leads to poor solubility in both aqueous and simple organic solvents, a common hurdle in drug discovery that can impede reliable in vitro testing, formulation, and ultimately, bioavailability.[3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals to systematically determine the optimal solvent system for this compound. It moves beyond a simple list of solvents to provide a logical, workflow-based approach grounded in physicochemical principles. The protocols herein are designed as a self-validating system to identify suitable solvents for creating stock solutions for various downstream applications, from high-throughput screening to cell-based assays.

Physicochemical Profile & Predicted Solubility Behavior

A molecule's solubility is dictated by its structure. The key to dissolving this compound lies in understanding its constituent parts:

-

Guanosine Scaffold: The core structure is a purine nucleoside, rich in nitrogen and oxygen atoms capable of acting as hydrogen bond donors and acceptors. This imparts an inherent polarity and a tendency to dissolve in polar solvents.

-

8-Benzyloxy Group: This large, aromatic, and lipophilic substituent dramatically alters the molecule's character. The benzyl group introduces significant non-polar surface area, which disrupts the hydrogen-bonding network of water, predicting poor aqueous solubility.[4] This modification is known to improve the activity of some guanosine derivatives but complicates handling.[5]

-

3'-Deoxy-3'-Fluoro Modification: The replacement of the 3'-hydroxyl group with fluorine increases the molecule's metabolic stability and can modulate biological activity.[6][7] While fluorine is highly electronegative, this single substitution has a less pronounced effect on overall solubility compared to the large benzyloxy group.[8]

A Systematic Workflow for Solvent Selection

A hierarchical approach is recommended to efficiently identify an optimal solvent system while minimizing compound waste and ensuring compatibility with the intended biological assay. The workflow prioritizes solvents with lower toxicity and higher biocompatibility.

Caption: Workflow for Determining an Optimal Solvent System.

Experimental Protocols

Safety Precaution: Always handle organic solvents in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Review the Safety Data Sheet (SDS) for each solvent before use.

Protocol: Single Solvent Solubility Assessment

This protocol aims to identify a primary organic solvent capable of dissolving the compound at a high concentration (e.g., 10-50 mM) to create a stock solution.

Objective: To determine the solubility of this compound in common, potent, water-miscible organic solvents.

Materials:

-

This compound (solid powder)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

N,N-Dimethylformamide (DMF)

-

N-Methyl-2-pyrrolidone (NMP)

-

Ethanol, 200 proof

-

Vortex mixer

-

Sonicator (water bath)

-

Analytical balance and micro-spatula

-

2.0 mL glass vials or microcentrifuge tubes

Procedure:

-

Weigh approximately 1-2 mg of the compound into a pre-weighed vial. Record the exact mass.

-

Calculate the volume of the first solvent (e.g., DMSO) required to achieve the target concentration (e.g., 20 mg/mL).

-

Add approximately 80% of the calculated solvent volume to the vial.

-

Vortex the vial vigorously for 2 minutes.

-

Visually inspect for undissolved solid. If solid remains, place the vial in a water bath sonicator for 10 minutes.

-

If the solid is fully dissolved, add the remaining 20% of the solvent and vortex to ensure homogeneity. The compound is soluble under these conditions.

-

If solid material persists after sonication, incrementally add the same solvent in 10% volume additions, vortexing and sonicating after each addition, until the solid dissolves. Record the final volume to calculate the kinetic solubility.

-

Repeat steps 1-7 for each of the other pure solvents (DMF, NMP, Ethanol).

Protocol: Co-Solvent System Optimization & Dilution Stability

Many compounds that are soluble in 100% DMSO will precipitate when diluted into an aqueous buffer for a biological assay.[3] This protocol tests the stability of the dissolved compound upon dilution.

Objective: To identify a solvent or co-solvent system that maintains compound solubility upon dilution into a final aqueous assay medium.

Materials:

-

High-concentration stock solution (e.g., 20 mg/mL or 50 mM in 100% DMSO) from Protocol 4.1.

-

Co-solvents: Polyethylene glycol 400 (PEG-400), Propylene glycol (PG), Ethanol.

-

Aqueous buffer: Phosphate-buffered saline (PBS) pH 7.4, or cell culture medium (e.g., DMEM).

-

96-well clear bottom plate.

-

Plate reader capable of measuring absorbance or light scattering (nephelometry), if available.

Procedure:

-

Prepare Intermediate Stocks (if necessary): If 100% DMSO proves problematic, prepare new stock solutions in co-solvent systems. A good starting point is a 1:1 (v/v) mixture of DMSO and a co-solvent like ethanol or PEG-400.[3][9] Repeat Protocol 4.1 to confirm solubility in these mixtures.

-

Dilution Test Setup: In a 96-well plate, add 198 µL of your final aqueous assay buffer to several wells.

-

Perform Dilution: Add 2 µL of your high-concentration stock solution to the buffer-containing wells. This represents a typical 1:100 dilution, resulting in a final solvent concentration of 1%. For cell-based assays, it is critical to keep the final DMSO concentration below 0.5% or even 0.25% to avoid cellular toxicity or off-target effects.[10][11][12]

-

Mix and Incubate: Mix the plate gently by pipetting or using a plate shaker. Let the plate sit at room temperature for 1-2 hours.

-

Visual Inspection: Carefully inspect the wells against a dark background for any signs of cloudiness, haziness, or visible precipitate.

-

(Optional) Quantitative Measurement: If available, read the plate on a nephelometer or at a wavelength where the compound does not absorb (e.g., 650 nm) to quantify light scattering caused by precipitation.[13]

-

Evaluate Results:

-

Clear Solution: The solvent system is likely compatible with the assay conditions.

-

Precipitation: The compound is "crashing out." The stock solution is not suitable. Return to step 1 and try a different co-solvent, or a different ratio (e.g., 1:3 DMSO:PEG-400).

-

Data Interpretation & Best Practices

Summary of Potential Solvents

The table below summarizes the properties of solvents commonly used for dissolving poorly soluble drug candidates.

| Solvent | Dielectric Constant (ε) | Polarity Index | Boiling Point (°C) | Key Considerations & EHS Notes |

| Water | 80.1 | 10.2 | 100 | Unlikely to be effective as a primary solvent. |

| DMSO | 47.2 | 7.2 | 189 | Excellent solubilizing power for many compounds; hygroscopic. Can be toxic to cells at >0.5-1% v/v.[10][14] |

| DMF | 36.7 | 6.4 | 153 | Potent solvent, but more toxic than DMSO. Use with caution. |

| NMP | 32.2 | 6.7 | 202 | Strong solubilizer, often used in formulations. Potential reproductive toxicant. |

| Ethanol | 24.6 | 4.3 | 78 | Biocompatible co-solvent, less toxic than DMSO. May not be strong enough alone. Can cause cytotoxicity at concentrations above 1%.[10] |

| PEG-400 | 12.5 | - | ~240 (decomposes) | Common, low-toxicity vehicle for in vivo/in vitro use. Viscous.[15] |

| Propylene Glycol | 32.0 | - | 188 | Common co-solvent in pharmaceutical formulations.[3] |

Kinetic vs. Thermodynamic Solubility

It is crucial to distinguish between two types of solubility measurements:

-

Kinetic Solubility: This is measured by dissolving a compound, often from a DMSO stock, into an aqueous buffer. It reflects the concentration at which a compound starts to precipitate under high-throughput screening conditions and is the focus of the protocols above.[13][16]

-

Thermodynamic Solubility: This is the true equilibrium solubility of the solid compound in a solvent, determined by agitating an excess of the solid in the solvent for an extended period (e.g., 24-48 hours) until equilibrium is reached.[17][18] While more resource-intensive, this value is critical for later-stage drug development and formulation.[16]

For initial screening and most in vitro assays, achieving a stable solution via kinetic solubility methods is sufficient. If the compound is advanced, a formal thermodynamic solubility study is recommended.

Final Recommendations

-

Start with 100% DMSO: Given its broad solubilizing power, DMSO is the logical starting point for creating a high-concentration master stock. 8-substituted guanosine analogs often show improved solubility in DMSO.[19]

-

Prioritize Co-Solvent Systems for Assays: For aqueous dilutions, a co-solvent system is almost always necessary to prevent precipitation. A mixture of DMSO and PEG-400 is often an excellent, biocompatible choice for both in vitro and in vivo studies.

-

Control Final Solvent Concentration: Always run a vehicle control in your biological assays containing the same final concentration of the solvent system used to deliver the compound. This is essential to ensure that any observed effects are from the compound itself and not the solvent.[11]

-

Consider pH: The stability of 8-substituted guanosine derivatives can be pH-dependent.[20] Ensure your final assay buffer pH is stable and consider testing solubility in buffers of different pH if results are inconsistent.

-

Storage: Store stock solutions in tightly sealed vials at -20°C or -80°C to prevent solvent evaporation and degradation. Some modified nucleosides can be unstable over long periods, even when frozen.[21][22]

By following this systematic approach, researchers can confidently identify a robust and reliable solvent system for this compound, enabling accurate and reproducible experimental results.

References

- Verma, S., & Rudraraju, V. (2023). Solubilization techniques used for poorly water-soluble drugs. Future Journal of Pharmaceutical Sciences, 9(1), 5.

- Bensa,oula, K., Schaeffer, C., & Criqui, A. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 887-894.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Schaeffer, C., & Criqui, A. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 887-894.

- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.

- Horvath, P., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 887-894.

- Singh, S., et al. (2025). Chemical Space of Fluorinated Nucleosides/Nucleotides in Biomedical Research and Anticancer Drug Discovery. Molecules, 30(2), 489.

- Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates.

- American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.

- Tran, T. T., et al. (2019). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biol. Life Sci. Forum, 1(1), 1-10.

- PCBIS. (n.d.). Thermodynamic solubility.

- Sharma, D., et al. (2025). Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. International Journal of Scientific Research & Technology, 4(11), 1-10.

- Nikon Instruments Inc. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO.

- Robins, M. J., et al. (1993). Small-molecule immunostimulants. Synthesis and activity of 7,8-disubstituted guanosines and structurally related compounds. Journal of Medicinal Chemistry, 36(9), 1236-1251.

- Pharma Excipients. (2022, April 26).

- Anderson, K. W., et al. (2021). Preparative Synthesis of an RP-Guanosine-3′,5′-Cyclic Phosphorothioate Analogue, a Drug Candidate for the Treatment of Retinitis Pigmentosa. Organic Process Research & Development, 25(7), 1664-1674.

- Kumar, P., et al. (2012).

- Pankiewicz, K. W. (2000). Fluorinated Nucleosides.

- Helm, M., & Motorin, Y. (2025).

- Gemo, A., & Radi, M. (2017). Fluorinated nucleosides as an important class of anticancer and antiviral agents. ORCA - Online Research @ Cardiff.

- ResearchGate. (n.d.).

- CD BioGlyco. (n.d.). This compound.

- Annex Publishers. (2023, August 25).

- Kellner, S., et al. (2023). Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry. Accounts of Chemical Research, 56(23), 3299-3310.

- Kellner, S., et al. (2023). Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry. Accounts of Chemical Research, 56(23), 3299-3310.

- Lonza. (2023, April 21).

- Cayman Chemical. (n.d.).

- BenchChem. (n.d.).

- Lannes, B., et al. (2017). (A) Structures and numbering of 8-substituted-2 0-deoxyguanosines and...

- Jorgensen, W. L., & Duffy, E. M. (2000). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Bioorganic & Medicinal Chemistry Letters, 10(11), 1155-1158.

- PubChem. (n.d.). 3'-Deoxy-3'-fluoroguanosine.

- Promega Connections. (2025, May 20). Modified Nucleotides in IVT: Small Changes, Big Impact.

- Kuki, A., & Zappey, H. (1998). Intramolecular benzyl–benzyl interactions in protonated benzyl diethers in the gas phase. Effects of internal hydrogen bonding. Journal of the Chemical Society, Perkin Transactions 2, (1), 1-10.

- Nephilidae. (n.d.). This compound.

- Ovid. (2023, September 20).

- ResearchGate. (n.d.).

- Wang, N., et al. (2021).

- Eyer, L., et al. (2018). Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses. Antimicrobial Agents and Chemotherapy, 62(4), e02253-17.

- ResearchGate. (n.d.). Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt | Request PDF.

- ACS Publications. (2005, March 30).

Sources

- 1. This compound - CD BioGlyco [bioglyco.com]

- 2. 8-Benzyloxy-3’-deoxy-3’-fluoroguanosine | Nephilidae [nephilidae.com]

- 3. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Small-molecule immunostimulants. Synthesis and activity of 7,8-disubstituted guanosines and structurally related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fluorinated Nucleosides: Synthesis and Biological Implication - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijsrtjournal.com [ijsrtjournal.com]

- 10. researchgate.net [researchgate.net]

- 11. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 12. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 13. enamine.net [enamine.net]

- 14. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]

- 15. pharmaexcipients.com [pharmaexcipients.com]

- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 18. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 19. pubs.acs.org [pubs.acs.org]

- 20. benchchem.com [benchchem.com]

- 21. Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Incorporation of 8-Benzyloxy-3'-deoxy-3'-fluoroguanosine into Oligonucleotides

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Expanding the Chemical Toolbox of Therapeutic Oligonucleotides

The field of oligonucleotide therapeutics is undergoing a rapid expansion, driven by the need for enhanced potency, stability, and target specificity. Chemical modifications to the nucleobase, sugar, and phosphate backbone are instrumental in achieving these desired properties. The incorporation of modified nucleosides, such as 8-Benzyloxy-3'-deoxy-3'-fluoroguanosine, offers a unique combination of functionalities. The 3'-fluoro group can impart nuclease resistance and favorable conformational properties, while the 8-benzyloxy modification provides a bulky, hydrophobic substituent that can influence duplex stability and interactions with target proteins. This application note provides a comprehensive guide to the synthesis of the this compound phosphoramidite and its incorporation into synthetic oligonucleotides.

Section 1: Synthesis of this compound Phosphoramidite

The successful incorporation of this modified nucleoside begins with the robust synthesis of its phosphoramidite derivative. The following multi-step protocol is a proposed synthetic route based on established nucleoside chemistry.

Synthesis of 3'-Deoxy-3'-fluoroguanosine

A potential starting point for the synthesis is the preparation of 3'-deoxy-3'-fluoroguanosine. A key method for introducing a fluorine atom at the 3'-position of a ribose sugar involves the use of diethylaminosulfur trifluoride (DAST) on a suitably protected guanosine precursor with a xylo configuration at the 3'-position. This reaction proceeds via an SN2 mechanism, inverting the stereochemistry to the desired ribo configuration.[1]

Bromination at the 8-Position

Following the synthesis of 3'-deoxy-3'-fluoroguanosine, the next step is the introduction of a bromine atom at the 8-position of the guanine base. This is a common modification that serves as a handle for further functionalization.

Introduction of the 8-Benzyloxy Group

The 8-bromo-3'-deoxy-3'-fluoroguanosine can then be converted to the 8-benzyloxy derivative. A reliable method for this transformation involves the reaction with sodium benzyloxide. This nucleophilic substitution reaction replaces the bromine atom with the benzyloxy group.

Phosphitylation

The final step in preparing the phosphoramidite is the phosphitylation of the 5'-hydroxyl group of the protected this compound nucleoside. This reaction is critical and must be performed under strictly anhydrous conditions to prevent the formation of H-phosphonate byproducts, which can complicate purification and subsequent oligonucleotide synthesis.[2]

Protocol for Phosphitylation:

-

Drying: Thoroughly dry the protected this compound nucleoside by co-evaporation with anhydrous acetonitrile.

-

Reaction Setup: Under an inert atmosphere (argon or nitrogen), dissolve the dried nucleoside in anhydrous dichloromethane.

-

Phosphitylating Reagent: Add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.

-

Work-up and Purification: Upon completion, quench the reaction and purify the resulting phosphoramidite by silica gel chromatography under anhydrous conditions.

Section 2: Solid-Phase Oligonucleotide Synthesis

The incorporation of the this compound phosphoramidite into an oligonucleotide sequence is performed on an automated DNA/RNA synthesizer using the standard phosphoramidite cycle.[3] However, due to the steric bulk of the 8-benzyloxy group, optimization of the coupling step is recommended.

The Phosphoramidite Synthesis Cycle

The synthesis cycle consists of four main steps: deblocking, coupling, capping, and oxidation.

Diagram of the Phosphoramidite Cycle

Caption: The four-step phosphoramidite cycle for oligonucleotide synthesis.

Optimization of the Coupling Step

The bulky 8-benzyloxy group may sterically hinder the coupling reaction.[4] To ensure high coupling efficiency, the following modifications to the standard protocol should be considered:

-

Extended Coupling Time: Increase the coupling time for the this compound phosphoramidite to allow for complete reaction. A starting point of 5-10 minutes is recommended, with further optimization based on trityl cation monitoring.

-

Activator Choice: While standard activators like tetrazole can be used, more potent activators such as 5-(ethylthio)-1H-tetrazole (ETT) or 2,5-dicyanoimidazole (DCI) may improve coupling efficiency.[5]

| Parameter | Standard Conditions | Recommended for 8-Benzyloxy-3'-fluoro-dG | Rationale |

| Phosphoramidite Conc. | 0.1 M | 0.1 - 0.15 M | Ensure sufficient reagent for sterically hindered coupling. |

| Activator | Tetrazole | ETT or DCI | More acidic activators can enhance the rate of coupling.[5] |

| Coupling Time | 1-2 minutes | 5-15 minutes | Allows more time for the bulky phosphoramidite to react.[4] |

Table 1: Recommended Coupling Parameters

Section 3: Deprotection and Purification

A critical aspect of synthesizing oligonucleotides with the 8-benzyloxy modification is the deprotection strategy. The benzyl ether is generally stable to the standard ammonolysis conditions used to remove the protecting groups from the nucleobases and the phosphate backbone. Therefore, a two-step deprotection protocol is proposed.

Step 1: Standard Deprotection

The initial deprotection is carried out using concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA) to cleave the oligonucleotide from the solid support and remove the protecting groups from the exocyclic amines of the standard nucleobases and the cyanoethyl groups from the phosphate backbone.

Step 2: Removal of the 8-Benzyloxy Group

The 8-benzyloxy group can be removed by catalytic transfer hydrogenation, a mild and efficient method for debenzylating protected hydroxyl groups.[6][7]

Protocol for Catalytic Transfer Hydrogenation:

-

Dissolve Oligonucleotide: Dissolve the crude, partially deprotected oligonucleotide in a suitable solvent system, such as a mixture of water and ethanol.

-

Catalyst: Add a palladium on carbon (Pd/C) catalyst.

-

Hydrogen Donor: Introduce a hydrogen donor, such as ammonium formate or formic acid.

-

Reaction: Stir the reaction mixture at room temperature until the debenzylation is complete, as monitored by HPLC or mass spectrometry.

-

Catalyst Removal: Filter the reaction mixture to remove the Pd/C catalyst.

-

Desalting: Desalt the oligonucleotide using a size-exclusion column or ethanol precipitation.

Diagram of the Deprotection Workflow

Caption: Proposed two-step deprotection and purification workflow.

Purification

The final oligonucleotide product should be purified by high-performance liquid chromatography (HPLC). Reversed-phase HPLC is often suitable for modified oligonucleotides due to the hydrophobicity of the modifications.[8] Anion-exchange HPLC can also be employed for high-resolution purification based on the charge of the oligonucleotide.[9]

Section 4: Characterization

The identity and purity of the final oligonucleotide should be confirmed by a combination of analytical techniques.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry should be used to confirm the molecular weight of the oligonucleotide. The incorporation of this compound will result in a specific mass increase compared to a standard guanosine residue.

-

High-Performance Liquid Chromatography (HPLC): Analytical HPLC should be used to assess the purity of the final product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural confirmation, 1D and 2D NMR spectroscopy can be employed to verify the presence and integrity of the modified nucleoside within the oligonucleotide sequence.

| Analytical Technique | Expected Outcome |

| Mass Spectrometry | Observed mass should match the calculated mass of the oligonucleotide containing the this compound modification. |

| Analytical HPLC | A single major peak corresponding to the full-length product. |

| NMR Spectroscopy | Characteristic signals for the benzyl and fluoro groups. |

Table 2: Analytical Characterization

Conclusion

The incorporation of this compound into oligonucleotides presents a valuable strategy for the development of novel therapeutic agents. The synthetic and procedural considerations outlined in this application note provide a framework for the successful implementation of this modification. Careful optimization of the phosphoramidite synthesis, coupling conditions, and the two-step deprotection protocol are essential for achieving high-quality modified oligonucleotides.

References

- Synthesis of the 8-(substituted)-2′-deoxyguanosine phosphoramidites 16...

- A New Method for the Deprotection of Benzyl Ethers or the Selective Protection of Alcohols. (URL not available)

-

Purification of antisense oligonucleotides - PubMed. ([Link])

-

A new method for the deprotection of benzyl ethers or the selective protection of alcohols. ([Link])

-

Synthesis of 9-(3-deoxy-3-fluoro-β-D-ribofuranosyl)guanine, a new potent antiviral agent - Journal of the Chemical Society, Chemical Communications (RSC Publishing). ([Link])

- Coupling Pathways and Activation Mechanisms in Phosphoramidite Reactions. (URL not available)

-

On-demand synthesis of phosphoramidites - PMC. ([Link])

- Phosphoramidite Coupling to Oligonucleotides Bearing Unprotected Internucleosidic Phosphate Moieties | Request PDF - ResearchG

-

Synthesis of 2'-deoxy-7,8-dihydro-8-oxoguanosine and 2' - PubMed - NIH. ([Link])

-

Benzyl Ethers - Organic Chemistry Portal. ([Link])

-

Novel Convenient Approach to the Solid-Phase Synthesis of Oligonucleotide Conjugates. ([Link])

-

Benzyl Protection - Common Organic Chemistry. ([Link])

- A concise synthesis of 3′-α-fluoro-2′,3′-dideoxyguanosine (FddG)

-

A Simple Guide to Phosphoramidite Chemistry and How it Fits in Twist Bioscience's Commercial Engine. ([Link])

-

Characterization of synthetic oligonucleotides containing biologically important modified bases by MALDI-TOF mass spectrometry - PMC. ([Link])

- Characterization of synthetic oligonucleotides containing biologically important modified bases by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - ResearchG

- ChemInform Abstract: Coupling Activators for the Oligonucleotide Synthesis via Phosphoramidite Approach - ResearchG

-

Synthesis of 8-Heteroaryl-2′-deoxyguanosine Derivatives - PMC. ([Link])